molecular formula C24H33Cl2FN2 B8100945 1-Cyclohexyl-4-(1-(3-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride CAS No. 2707945-83-1

1-Cyclohexyl-4-(1-(3-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride

Cat. No. B8100945
CAS RN: 2707945-83-1
M. Wt: 439.4 g/mol
InChI Key: BHNCRDCBSUJVEF-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-(1-(3-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride is a useful research compound. Its molecular formula is C24H33Cl2FN2 and its molecular weight is 439.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclohexyl-4-(1-(3-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-4-(1-(3-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Therapeutic and Diagnostic Applications in Oncology Analogues of 1-Cyclohexyl-4-(1-(3-fluorophenyl)-2-phenylethyl)piperazine, dihydrochloride (PB28) show potential in therapeutic and diagnostic applications in oncology. Modified analogues with reduced lipophilicity have been designed to enhance utility, exhibiting affinities within receptor subtypes and minimal antiproliferative activity, making them suitable for entry into tumor cells (Abate et al., 2011).

  • Synthesis for Potential Calcium Channel Blockers Studies on the synthesis of flunarizine, a calcium channel blocker, involve compounds structurally related to 1-Cyclohexyl-4-(1-(3-fluorophenyl)-2-phenylethyl)piperazine, dihydrochloride. These syntheses contribute to treatments for migraines, dizziness, vestibular disorders, and epilepsy (Shakhmaev et al., 2016).

  • Dopamine Uptake Inhibition for Neurological Disorders 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR-12909), a derivative, acts as a dopamine uptake inhibitor. It has been synthesized for potential use in treating neurological disorders, including cocaine abuse (Ironside et al., 2002).

  • Neuroleptic Agent Metabolism The metabolites of compounds related to 1-Cyclohexyl-4-(1-(3-fluorophenyl)-2-phenylethyl)piperazine, dihydrochloride have been synthesized and studied for confirming structures. These studies provide insights into the metabolism of neuroleptic agents, aiding in the development of cerebral vasodilators and other neurologically active drugs (Ohtaka et al., 1989).

  • Catalyzed Synthesis for Neuroleptic Agents Research on the catalyzed synthesis of compounds like Fluspirilen and Penfluridol, which are neuroleptic agents, involves derivatives of 1-Cyclohexyl-4-(1-(3-fluorophenyl)-2-phenylethyl)piperazine, dihydrochloride. These studies contribute to the synthesis of pharmaceuticals containing piperazine moieties, important for treating psychiatric disorders (Botteghi et al., 2001).

  • Binding Studies in Platelets Investigations into the binding of compounds like GBR 12935 to human platelets have implications for understanding interactions with the cytochrome P-450 system. This research aids in comprehending the pharmacological activity of similar piperazine derivatives (Norlén & Allard, 1997).

  • Development of Antidepressants with Improved Profiles The synthesis and evaluation of derivatives involving piperazine structures, such as 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, aim at developing serotonin-selective reuptake inhibitors (SSRIs) with potentially fewer adverse reactions. This research is significant for advancing the treatment of depression with improved drug profiles (Dorsey et al., 2004).

properties

IUPAC Name

1-cyclohexyl-4-[1-(3-fluorophenyl)-2-phenylethyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FN2.2ClH/c25-22-11-7-10-21(19-22)24(18-20-8-3-1-4-9-20)27-16-14-26(15-17-27)23-12-5-2-6-13-23;;/h1,3-4,7-11,19,23-24H,2,5-6,12-18H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNCRDCBSUJVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC(=CC=C4)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201343027
Record name 1-Cyclohexyl-4-[1-(3-fluorophenyl)-2-phenylethyl]piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201343027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-4-(1-(3-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride

CAS RN

2707945-83-1
Record name 1-Cyclohexyl-4-[1-(3-fluorophenyl)-2-phenylethyl]piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201343027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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